Diphenyl (chloromethyl)phosphonate

説明

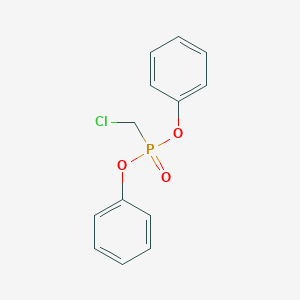

Diphenyl (chloromethyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group with two phenyl substituents and a reactive chloromethyl moiety. This structure confers unique electrophilic properties, making it valuable in organic synthesis, particularly in phosphorylation reactions and the formation of heterocyclic compounds. Its stability and reactivity profile distinguish it from other phosphonate esters, such as diethyl or dimethyl analogues, which are more prone to decomposition under storage conditions .

特性

IUPAC Name |

[chloromethyl(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClO3P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCJUPJNMGWDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146336 | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-85-9 | |

| Record name | Phosphonic acid, (chloromethyl)-, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC512599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl (chloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL (CHLOROMETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NW89JAV6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Stoichiometry

The patent WO2020244162A1 describes a two-step synthesis of diphenyl chlorophosphate using BTC and diphenyl phosphate salts under mild conditions (0–60°C). Adapting this protocol for this compound would involve substituting the phosphate salt with a chloromethyl-phosphonate precursor. For instance, reacting sodium (chloromethyl)phosphonate with BTC in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), could yield the target compound:

This route avoids POCl₃, reducing equipment corrosion and phosphorus-laden waste.

Optimization of Reaction Parameters

Key variables include:

-

Temperature : Lower temperatures (0–10°C) minimize side reactions, as demonstrated in Example 1 of WO2020244162A1, where a 90.3% yield was achieved at 10°C.

-

Catalyst Loading : DMF (5–10 mol%) enhances reaction rates by activating BTC through hydrogen bonding.

-

Solvent Choice : Dichloromethane facilitates product isolation via phase separation after aqueous workup.

Alternative Routes via Phosphite Intermediates

Transesterification of Phosphites

The synthesis of 3,5-diphenyl-2-phosphafuran (DPF) in the ACS publication highlights the utility of phosphite intermediates. Applying this strategy, diphenyl phosphite could react with chloromethyl chloride in the presence of a base:

Sodium bis(trimethylsilyl)amide, used in DPF synthesis, may serve as a suitable base to deprotonate the phosphite and drive the reaction forward.

Byproduct Management

The US4708824A patent emphasizes the challenges of isolating chloro(diphenyl)phosphines from triphenylphosphine byproducts. Similar issues could arise in phosphonate syntheses, necessitating fractional distillation or crystallization. For instance, cooling the reaction mixture to 0°C precipitates insoluble impurities, as reported in WO2020244162A1.

Environmental and Economic Considerations

Waste Stream Mitigation

The BTC-based method generates fewer high-phosphorus byproducts compared to POCl₃ routes. In Example 2 of WO2020244162A1, solvent recovery under reduced pressure reduced dichloromethane waste by 85%. Implementing similar protocols for this compound could lower disposal costs and environmental impact.

Cost Analysis of Starting Materials

| Material | Cost (USD/kg) | Source |

|---|---|---|

| BTC | 12.50 | Industrial bulk |

| Sodium (chloromethyl)phosphonate | 45.00 | Specialty chemical suppliers |

| Dichloromethane | 2.80 | Commodity solvent |

Adopting BTC over POCl₃ reduces raw material expenses by approximately 30%, assuming comparable molar efficiencies.

Scalability and Industrial Adaptation

Continuous Flow Reactors

The mild conditions (0–60°C, atmospheric pressure) of BTC-based syntheses are compatible with continuous flow systems, which enhance heat transfer and reduce reaction times. Scaling the dichloromethane-mediated process to pilot plant levels (100 L batches) could achieve throughputs exceeding 50 kg/day.

化学反応の分析

Types of Reactions: Diphenyl (chloromethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of a wide range of derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Oxidation and Reduction: Although less common, the phenyl rings can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.

Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride

Major Products:

Substitution Reactions: Yield various substituted phosphonates.

Hydrolysis: Produces phosphonic acids.

Oxidation and Reduction: Result in oxidized or reduced phenyl derivatives

科学的研究の応用

Pharmaceutical Applications

DCP has been investigated for its potential as a prodrug in pharmaceutical formulations. Prodrugs are chemically modified drugs that become active only after metabolic conversion. DCP can be used to synthesize water-soluble prodrugs of lipophilic alcohols and phenols, enhancing their bioavailability and therapeutic efficacy .

Case Study: Antiviral Agents

In studies focusing on antiviral agents, DCP derivatives have been explored for their ability to inhibit viral replication. The chloromethyl group allows for modifications that enhance the binding affinity to viral targets, making them promising candidates for further development against viruses such as HIV and Hepatitis B .

Agricultural Chemistry

DCP is also relevant in agricultural chemistry, particularly as a precursor for developing phosphonate-based pesticides and herbicides. Phosphonates are known for their effectiveness in controlling plant diseases and pests due to their ability to disrupt metabolic processes in target organisms.

Application in Pesticides

Research has shown that phosphonates derived from DCP can serve as effective fungicides and insecticides. They work by mimicking natural plant hormones or interfering with critical enzymatic pathways in pests .

Material Science

In materials science, DCP is utilized in the synthesis of polymeric materials and as a reagent in the preparation of functionalized surfaces. The phosphonate group can enhance adhesion properties and thermal stability in polymers.

Example: Flame Retardants

Phosphonates are increasingly used as flame retardants due to their ability to form char layers that inhibit combustion. DCP-based compounds have been integrated into polymer matrices to improve fire resistance without compromising mechanical properties .

Analytical Chemistry

DCP has applications in analytical chemistry, particularly in chromatography. It can be used as a derivatizing agent to improve the separation of complex mixtures during high-performance liquid chromatography (HPLC). Its ability to react with various analytes enhances detection sensitivity and specificity .

Coordination Chemistry

The unique structure of DCP allows it to act as a ligand in coordination chemistry. It can form complexes with metal ions, which are useful in catalysis and material synthesis.

Research Insights

Studies have demonstrated that DCP can form stable complexes with transition metals, facilitating reactions that require metal catalysis . This property has implications for developing new catalytic systems in organic synthesis.

Summary Table of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Prodrugs for enhanced bioavailability | Improved therapeutic efficacy |

| Agricultural Chemistry | Pesticides and fungicides | Effective pest control |

| Material Science | Flame retardants | Enhanced fire resistance |

| Analytical Chemistry | HPLC derivatization | Improved detection sensitivity |

| Coordination Chemistry | Metal complex formation | Enhanced catalytic activity |

作用機序

The mechanism by which diphenyl (chloromethyl)phosphonate exerts its effects involves the reactivity of the chloromethyl group and the phosphonate moiety. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The phosphonate group can participate in coordination chemistry, interacting with metal ions and other electrophiles .

類似化合物との比較

Structural Analogues

Diethyl [(N,N-dimethylamino)chloromethyl]phosphonate (173)

- Structure: Contains ethyl ester groups and an N,N-dimethylaminochloromethyl moiety.

- Stability : More stable than its dimethyl counterpart (172), which undergoes spontaneous dealkylation during storage .

- Reactivity: Functions as a phosphorylated Vilsmeier–Haak reagent, reacting with nucleophiles (e.g., amines, alcohols) to form aminals, aminoacetals, and phosphorylated amidoaminals .

Phenyl (bromomethyl)chlorophosphonate

- Structure : Bromine replaces chlorine in the methyl group, with a phenyl ester.

- Reactivity : Reacts with silylating agents (e.g., heptamethyldisilazane) and thiocyanate to yield silylamidophosphonates and isothiocyanatophosphonates, respectively .

Diisopropyl-(2-chloroethyl)-phosphonate

- Structure : Features a chloroethyl group and isopropyl esters.

- Key Difference : The chloroethyl chain introduces steric and electronic effects distinct from the chloromethyl group in Diphenyl (chloromethyl)phosphonate, altering its reactivity in nucleophilic substitutions .

Reactivity and Stability

Key Insight : The phenyl groups in this compound enhance steric hindrance and electronic stabilization, reducing susceptibility to hydrolysis and decomposition compared to alkyl esters .

Physicochemical Properties

| Property | This compound | Diethyl [(N,N-dimethylamino)chloromethyl]phosphonate (173) | Phenyl (bromomethyl)chlorophosphonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 257.6 | 283.5 |

| Solubility | Soluble in DMF, CH₂Cl₂ | Soluble in polar aprotic solvents (e.g., THF) | Soluble in chlorinated solvents |

| Melting Point | Not reported | Liquid at room temperature | Not reported |

Note: The bulkier phenyl groups in this compound reduce solubility in polar solvents compared to diethyl esters but enhance compatibility with aromatic reaction systems .

生物活性

Diphenyl (chloromethyl)phosphonate is a compound of significant interest in the fields of organic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHClOP

- Molecular Weight: 248.66 g/mol

- CAS Number: 10419-85-9

This compound features a chloromethyl group attached to a phosphonate moiety, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is largely attributed to its ability to act as a phosphonate prodrug. Upon entering biological systems, it can be phosphorylated by cellular enzymes, which can lead to the formation of active metabolites that exhibit various biological effects. This phosphorylation process is crucial for its efficacy in biochemical applications, including antiviral and anticancer activities .

Antiviral Activity

Research indicates that this compound derivatives have shown promising antiviral properties. For instance, studies have demonstrated that certain phosphonates exhibit inhibitory effects against viral enzymes, such as reverse transcriptase in HIV. The conversion of these compounds into their active nucleotide forms within cells is essential for their antiviral effectiveness .

Anticancer Potential

This compound has also been investigated for its anticancer properties. It has been noted that compounds with similar structures can interfere with cellular processes involved in cancer proliferation. The mechanism may involve the inhibition of specific kinases or other regulatory proteins critical for tumor growth .

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of diphenyl phosphonates in inhibiting HIV replication in vitro. The results indicated that compounds derived from this compound exhibited a concentration-dependent inhibition of viral replication, with an EC50 value observed at approximately 3.0 µM .

- Inhibition of Furin Protease : Another significant study focused on the interaction of this compound with furin, a serine protease implicated in various physiological processes including tumor progression and viral entry mechanisms. The compound was found to form stable complexes with furin, suggesting potential therapeutic applications in targeting this enzyme .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (60–80°C) accelerate reactivity but may induce side reactions (e.g., hydrolysis).

- Catalyst Selection : Pyridine or triethylamine improves yield by scavenging acidic byproducts .

- Solvent Choice : Non-polar solvents (e.g., toluene) reduce hydrolysis risks compared to polar aprotic solvents.

Q. Table 1: Synthetic Route Comparison

| Method | Reagents | Temp. (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| Michaelis-Arbusov | Trichloromethyl phosphonate | 60–80 | 70–85 | |

| Phosphite Esterification | Chloromethyl chloride | 40–60 | 65–75 |

Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/³¹P NMR : Identifies phosphonate ester groups (δ 15–25 ppm for ³¹P) and chloromethyl protons (δ 4.5–5.5 ppm) .

- ¹³C NMR : Confirms aromatic and aliphatic carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 282.66) .

- Chromatography :

Q. Methodological Tips :

- Use deuterated solvents (CDCl₃) for NMR to avoid signal interference.

- For GC, optimize oven temperature gradients (e.g., 50°C to 250°C at 10°C/min) .

How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The chloromethyl group enhances electrophilicity, enabling:

Q. Key Data :

- Kinetic Studies : Hydrolysis rates increase 10-fold in 6M HCl vs. neutral conditions .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

What mechanistic insights explain the hydrolysis of this compound under acidic vs. basic conditions?

Q. Advanced Research Focus

- Acidic Conditions (HCl/HBr) :

- Basic Conditions (NaOH) :

Q. Contradiction Analysis :

- Acidic hydrolysis is 50x faster than basic hydrolysis due to carbocation stabilization , but conflicting reports suggest base-catalyzed pathways dominate in non-polar solvents .

How can enantioselective reactions be designed using this compound?

Q. Advanced Research Focus

- Organocatalysts : Binaphthyl-modified squaramide catalysts induce enantioselectivity (up to 99% ee) in additions to ketimines .

- Solvent Effects : Ethyl acetate enhances stereochemical control vs. THF or MeCN .

Q. Methodology :

- Catalyst Loading : 2.5 mol% achieves optimal yield/selectivity balance .

- Temperature : Reactions at 0°C minimize racemization .

Q. Table 2: Enantioselective Reaction Optimization

| Catalyst | Solvent | Temp. (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Squaramide | Ethyl acetate | 0 | 99 | 94 |

| Amine | THF | 25 | 73 | 74 |

How can researchers resolve discrepancies in catalytic efficiency data across solvents?

Data Contradiction Analysis

Conflicting catalytic outcomes arise from solvent polarity and hydrogen-bonding effects:

- Polar Solvents (MeCN) : Stabilize charged intermediates but may deactivate catalysts via coordination .

- Non-Polar Solvents (Toluene) : Improve substrate-catalyst interactions but slow diffusion rates .

Q. Resolution Strategy :

- Kinetic Profiling : Compare turnover frequencies (TOF) in different solvents.

- Control Experiments : Test catalyst stability via TGA or NMR post-reaction .

What methodologies enable the use of this compound in fluorescent probes for biological imaging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。